molecular formula C8H12N2O B8474674 3-Isopropyl-2-oxopyrrolidine-3-carbonitrile

3-Isopropyl-2-oxopyrrolidine-3-carbonitrile

Cat. No. B8474674
M. Wt: 152.19 g/mol
InChI Key: MDJYVRLNBDLHQS-UHFFFAOYSA-N
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Patent
US09187453B2

Procedure details

To a solution of 1-(4-fluorobenzoyl)-3-isopropyl-2-oxopyrrolidine-3-carbonitrile (280 mg) obtained in Step A in tetrahydrofuran (3 mL) was added n-octylamine (180 μL), and the mixture was stirred overnight at room temperature. To the reaction mixture was added n-octylamine (168 μL) at room temperature, and the mixture was stirred at 50° C. for 5 hr. The reaction mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (120 mg).
Name
1-(4-fluorobenzoyl)-3-isopropyl-2-oxopyrrolidine-3-carbonitrile
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
180 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
168 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC1C=CC(C([N:8]2[CH2:12][CH2:11][C:10]([CH:15]([CH3:17])[CH3:16])([C:13]#[N:14])[C:9]2=[O:18])=O)=CC=1.C(N)CCCCCCC>O1CCCC1>[CH:15]([C:10]1([C:13]#[N:14])[CH2:11][CH2:12][NH:8][C:9]1=[O:18])([CH3:17])[CH3:16]

Inputs

Step One
Name
1-(4-fluorobenzoyl)-3-isopropyl-2-oxopyrrolidine-3-carbonitrile
Quantity
280 mg
Type
reactant
Smiles
FC1=CC=C(C(=O)N2C(C(CC2)(C#N)C(C)C)=O)C=C1
Name
Quantity
180 μL
Type
reactant
Smiles
C(CCCCCCC)N
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
168 μL
Type
reactant
Smiles
C(CCCCCCC)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C. for 5 hr
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)C1(C(NCC1)=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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